molecular formula C17H16ClNO4S2 B11450706 5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl (4-chlorophenyl) sulfone

5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl (4-chlorophenyl) sulfone

Cat. No.: B11450706
M. Wt: 397.9 g/mol
InChI Key: UTCDTOQAKLRHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl (4-chlorophenyl) sulfone” is a complex organic compound that features a combination of functional groups, including a sulfone, oxazole, and furan ring. These types of compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl (4-chlorophenyl) sulfone” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.

    Attachment of the sulfone group: This can be done through oxidation of a sulfide precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Final assembly: The final compound is assembled through a series of coupling and substitution reactions, often under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper iodide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone oxide, while reduction could produce a sulfide.

Scientific Research Applications

This compound could have a variety of applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl (4-chlorophenyl) sulfone” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl (4-methylphenyl) sulfone
  • 5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl (4-bromophenyl) sulfone

Uniqueness

The unique combination of functional groups in “5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl (4-chlorophenyl) sulfone” might confer specific chemical reactivity and biological activity that distinguishes it from similar compounds. For example, the presence of the 4-chlorophenyl group might enhance its binding affinity to certain biological targets compared to the 4-methylphenyl or 4-bromophenyl analogs.

Properties

Molecular Formula

C17H16ClNO4S2

Molecular Weight

397.9 g/mol

IUPAC Name

5-butan-2-ylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazole

InChI

InChI=1S/C17H16ClNO4S2/c1-3-11(2)24-17-16(19-15(23-17)14-5-4-10-22-14)25(20,21)13-8-6-12(18)7-9-13/h4-11H,3H2,1-2H3

InChI Key

UTCDTOQAKLRHJG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.